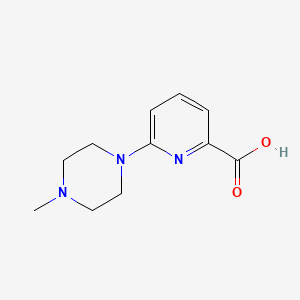

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid

Description

Historical Context and Discovery

The development of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid emerged from the broader historical trajectory of pyridine carboxylic acid chemistry, which has been recognized as an important class of compounds since the late 19th century. Pyridine carboxylic acids have served as crucial intermediates in pharmaceutical, agrochemical, and food additive applications, with particular significance attributed to their chelating properties and biological activities. The incorporation of piperazine substituents into pyridine carboxylic acid frameworks represents a more recent development in heterocyclic chemistry, building upon established synthetic methodologies for creating substituted pyridine derivatives. Research into substituted piperazine compounds has demonstrated their importance as structural modifications that can significantly alter the properties of parent heterocyclic systems.

The synthetic approaches to monosubstituted piperazine derivatives, including those incorporated into pyridine systems, have evolved considerably from early methods that required extensive protecting group strategies. Modern synthetic procedures have been developed that allow for the preparation of monosubstituted piperazine derivatives through simplified one-pot-one-step methodologies, utilizing protonated piperazine as a key intermediate. These advances have facilitated the exploration of compounds such as 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid, where the methylpiperazine group is attached to the pyridine ring system at the 6-position. The discovery and characterization of such compounds have been supported by developments in analytical techniques and computational methods that enable precise structural determination and property prediction.

Historical precedents for pyridine-substituted compounds can be traced to early work on picolinic acid derivatives, which demonstrated the versatility of pyridine-2-carboxylic acid as a scaffold for chemical modification. The chelating properties of picolinic acid and its derivatives have been extensively studied, revealing their ability to form stable complexes with various metal ions through coordinated binding involving both the pyridine nitrogen and carboxylate oxygen atoms. This foundational understanding of pyridine carboxylic acid chemistry provided the conceptual framework for developing more complex derivatives incorporating additional heterocyclic substituents.

Nomenclature and Classification

The systematic nomenclature of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, clearly indicating the substitution pattern and functional group arrangement within the molecular structure. The compound is registered in chemical databases with the Chemical Abstracts Service number 450368-30-6, providing a unique identifier for reference purposes. Alternative nomenclature systems may refer to this compound using different naming conventions, but the systematic approach provides the most precise structural description.

The molecular formula C₁₁H₁₅N₃O₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, reflecting the combined structural elements of the pyridine ring, carboxylic acid functionality, and methylpiperazine substituent. The Simplified Molecular Input Line Entry System representation (O=C(O)C1=NC(N2CCN(C)CC2)=CC=C1) provides a linear notation that captures the connectivity and structural arrangement of atoms within the molecule. This representation clearly shows the carboxylic acid group attached to the 2-position of the pyridine ring, with the methylpiperazine group connected at the 6-position through a nitrogen linkage.

Classification of this compound places it within multiple chemical categories, including substituted pyridines, carboxylic acids, and nitrogen heterocycles. The presence of three nitrogen atoms within the structure qualifies it as a polynitrogen heterocycle, a class of compounds that has received increasing attention in contemporary chemical research. The methylpiperazine substituent introduces additional stereochemical considerations and conformational flexibility that distinguish this compound from simpler pyridine carboxylic acid derivatives. Within the broader context of heterocyclic chemistry, this compound represents an example of hybrid structures that combine multiple heterocyclic motifs within a single molecular framework.

The classification also extends to functional group considerations, where the carboxylic acid moiety provides acidic properties and potential for metal coordination, while the piperazine ring system contributes basic nitrogen centers that can participate in protonation equilibria. This dual nature of acidic and basic functionalities within the same molecule creates opportunities for zwitterionic behavior and complex formation under appropriate conditions. The methyl substitution on the piperazine ring provides additional structural specificity that can influence the compound's overall properties and behavior in various chemical environments.

Significance in Pyridine Carboxylic Acid Chemistry

The significance of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid within pyridine carboxylic acid chemistry stems from its representation of advanced structural modifications that extend the utility of this important class of compounds. Pyridine carboxylic acids, including picolinic acid (pyridine-2-carboxylic acid), have established themselves as essential building blocks in synthetic chemistry due to their multifunctional nature and ability to serve as ligands in coordination chemistry. The incorporation of piperazine substituents adds new dimensions to these fundamental properties while maintaining the core structural features that make pyridine carboxylic acids valuable synthetic intermediates.

Research has demonstrated that pyridine-2-carboxylic acid and its derivatives play crucial roles in various catalytic systems, particularly in manganese-based oxidation catalysis where the pyridine nitrogen and carboxylate oxygen provide coordinating sites for metal binding. The addition of methylpiperazine substituents to such systems introduces additional nitrogen-containing functionality that could potentially enhance or modify catalytic properties through increased coordination possibilities or altered electronic effects. Studies of related compounds have shown that substituents on pyridine rings can significantly influence the electronic properties and reactivity of the parent system.

The compound's position within pyridine carboxylic acid chemistry is further highlighted by comparison with related structures and isomers. For instance, 6-(4-Methylpiperazin-1-yl)nicotinic acid represents a positional isomer where the carboxylic acid group is located at the 3-position rather than the 2-position of the pyridine ring. Such structural relationships provide opportunities for systematic studies of structure-activity relationships and the influence of substitution patterns on molecular properties. The availability of multiple isomers and structural variants enables comprehensive investigations into the effects of regiochemistry on chemical behavior and potential applications.

Industrial applications of pyridine carboxylic acids have encompassed pharmaceutical intermediates, agrochemical precursors, and specialty chemical applications, with compounds such as nicotinic acid serving as vitamin precursors and isonicotinic acid finding use in anti-tubercular drug synthesis. The development of more complex derivatives such as 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid represents an evolution toward more sophisticated molecular architectures that may offer enhanced properties or novel applications. The systematic exploration of such compounds contributes to the expanding toolkit available to synthetic chemists and pharmaceutical researchers.

Relationship to Heterocyclic Chemistry Research

The relationship of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid to contemporary heterocyclic chemistry research exemplifies current trends toward the development of multi-heterocyclic systems that combine distinct structural motifs within single molecules. Modern heterocyclic chemistry has increasingly focused on the creation of hybrid compounds that incorporate multiple nitrogen-containing rings, recognizing that such combinations can produce synergistic effects and novel properties not achievable with individual heterocyclic systems. This compound represents a clear example of this approach, combining the well-established pyridine carboxylic acid framework with the versatile piperazine ring system.

Research methodologies in heterocyclic chemistry have evolved to accommodate the synthesis and characterization of increasingly complex molecular architectures. The development of efficient synthetic routes to compounds such as 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid has been facilitated by advances in nucleophilic aromatic substitution reactions, where piperazine derivatives can be introduced onto activated pyridine systems under controlled conditions. These synthetic approaches often involve careful consideration of regioselectivity and reaction conditions to achieve the desired substitution patterns while minimizing side product formation.

The structural complexity inherent in multi-heterocyclic compounds like 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid presents both challenges and opportunities in heterocyclic chemistry research. Advanced analytical techniques, including multinuclear nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, have become essential tools for complete structural characterization of such compounds. X-ray crystallography studies of related pyridine carboxamide derivatives have revealed important insights into molecular conformations and intermolecular interactions that influence solid-state properties and potential biological activities.

Contemporary research in heterocyclic chemistry has also emphasized the importance of understanding structure-property relationships in complex molecular systems. The presence of multiple nitrogen atoms in different chemical environments within 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid provides opportunities for investigating how electronic effects propagate through conjugated and non-conjugated heterocyclic systems. Studies of related compounds have demonstrated that the relative positioning and chemical nature of nitrogen atoms can significantly influence molecular properties such as basicity, coordination behavior, and electronic transitions. This compound therefore serves as a valuable model system for advancing fundamental understanding of multi-heterocyclic chemistry and its applications in various technological contexts.

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16/h2-4H,5-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTGDFOQINANSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid group and the 4-methylpiperazine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it valuable for developing drugs aimed at treating neurological disorders and inflammatory conditions. For example, derivatives of this compound have shown promising results in modulating neurotransmitter systems, which are critical for treating conditions such as depression and anxiety.

Antitumor Activity

Recent studies highlight the compound's potential as an antitumor agent. The following table summarizes some findings regarding its efficacy against different cancer types:

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| QC2 | Hepatocarcinoma | Low micromolar | Induces oncosis via calpain activation |

| QC4 | Gastric Cancer | Low micromolar | Induces apoptosis and oncosis |

These results indicate that derivatives of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid can inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 55 ± 0.5% at 100 μg/mL |

| S. aureus | 58 ± 0.4% at 75 μg/mL |

These findings suggest that the compound could be a scaffold for developing new antimicrobial agents, particularly against resistant strains.

Biological Studies

Enzyme Inhibition and Receptor Ligands

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is utilized in studying enzyme inhibitors and receptor ligands. Its ability to interact with non-receptor protein tyrosine kinases makes it a candidate for research into cellular signaling pathways and their implications in diseases.

Neuropharmacological Effects

Due to its structural similarity to known neuroactive agents, the compound shows promise in neuropharmacology. Research indicates that it may modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

Materials Science

The compound is also significant in materials science as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its unique structure provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Case Studies

- Antitumor Research : A study evaluated the effects of various derivatives of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid on cancer cell lines, revealing significant inhibitory effects on growth rates and induction of apoptosis in hepatocarcinoma cells.

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, establishing its potential as a lead compound for developing new antibiotics.

- Neuropharmacological Applications : Research has shown that derivatives can enhance synaptic transmission by acting on muscarinic acetylcholine receptors, indicating their potential use in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Pyridazine Derivatives

1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS: 1171356-85-6) replaces pyridine with pyridazine, introducing a second nitrogen atom adjacent to the original N .

Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst., 2013) features a pyrimidine ring, which is more electron-deficient than pyridine .

- Bioactivity : Pyrimidine derivatives are prevalent in antiviral and anticancer agents due to their ability to mimic nucleobases .

Piperazine-Modified Compounds

Oxo-Piperazine Derivatives

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid (CAS: 1378724-53-8) introduces a ketone group at the piperazine 3-position .

Discontinued Derivatives

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride (CymitQuimica) was discontinued, likely due to instability or synthetic challenges, highlighting the superior stability of the free acid form .

Biological Activity

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is a synthetic organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a carboxylic acid group and a piperazine moiety, which contributes to its pharmacological properties. Understanding its biological activity is essential for its application in medicinal chemistry and drug development.

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- Structure :

- The presence of the piperazine ring enhances the compound's binding affinity to various biological targets.

- The carboxylic acid group may improve solubility and reactivity, facilitating interaction with biological systems.

The biological activity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, modulating various biological pathways. The piperazine moiety allows for enhanced binding due to hydrogen bonding and electrostatic interactions, while the carboxylic acid can participate in further molecular interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit several pharmacological activities, including:

- Anti-inflammatory Properties : Investigated for potential use in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Explored for pain relief mechanisms, potentially acting on pain pathways.

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antitumor Activity :

-

Receptor Binding Studies :

- In receptor binding assays, the compound exhibited promising results as a ligand, suggesting its potential in drug design targeting specific receptors involved in disease mechanisms.

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid, a comparison with related compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid | Structure | Enhanced binding affinity due to piperazine ring |

| 4-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | Structure | Different position of carboxylic acid may affect activity |

| 6-(3-Oxopiperidin-1-yl)pyridine-2-carboxylic acid | Structure | Contains a piperidinyl moiety influencing solubility |

Q & A

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Methodological Answer : LogP and pKa adjustments via substituent variation (e.g., ’s hydroxyphenyl derivatives) alter absorption and metabolism. In vivo PK studies in rodent models measure bioavailability, while CYP450 inhibition assays (e.g., human liver microsomes) predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.